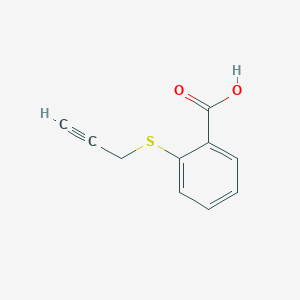

2-(Prop-2-yn-1-ylsulfanyl)benzoic acid

Description

Structural Significance within Benzoic Acid Derivatives

Benzoic acid and its derivatives have long been recognized as privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. youtube.comontosight.aipreprints.org The introduction of a propargylthio group at the ortho-position of the benzoic acid ring, creating 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid, imparts a unique three-dimensional geometry and electronic distribution to the molecule. This substitution can influence the compound's physicochemical properties, such as its acidity, lipophilicity, and binding interactions with biological targets. The spatial arrangement of the carboxylic acid, the sulfur atom, and the terminal alkyne creates a specific pharmacophore that can be exploited in drug design.

Strategic Importance of Alkyne and Thioether Functionalities

The strategic incorporation of both an alkyne and a thioether functional group endows this compound with versatile reactivity. The terminal alkyne group is a particularly valuable handle in modern organic synthesis. It can participate in a variety of chemical transformations, including "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira couplings, and other metal-catalyzed reactions. This allows for the straightforward linkage of the molecule to other chemical entities, such as fluorescent probes, polymers, or biologically active molecules.

Contemporary Research Landscape and Potential Utility of the Compound

While specific, in-depth research on this compound is still emerging, the broader class of 2-(alkylsulfanyl)benzoic acids has been investigated for various biological activities. For instance, derivatives of 2-(arylthio)benzoic acids have been explored as inhibitors of enzymes implicated in diseases like cancer.

The synthesis of related structures, such as 2-(prop-2-yn-1-ylthio) benzo[d]thiazole, has been achieved through nucleophilic substitution reactions, suggesting a viable synthetic pathway for this compound itself. rdd.edu.iq A plausible route would involve the reaction of 2-mercaptobenzoic acid with a propargyl halide in the presence of a base.

The presence of the reactive alkyne functionality opens up possibilities for its use as a building block in the synthesis of more complex molecules and as a tool in chemical biology for target identification and validation studies. The combination of the benzoic acid core, the thioether linker, and the terminal alkyne makes this compound a promising candidate for further investigation in the development of novel therapeutic agents and advanced materials.

Chemical Properties of this compound and Related Compounds

| Property | Value | Reference Compound |

| Molecular Formula | C10H8O2S | This compound |

| Molecular Weight | 192.24 g/mol | This compound |

| Molecular Formula | C10H10O2S | 2-(prop-2-en-1-ylsulfanyl)benzoic acid |

| Molecular Weight | 194.25 g/mol | 2-(prop-2-en-1-ylsulfanyl)benzoic acid cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLWCSQPKMQSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for 2 Prop 2 Yn 1 Ylsulfanyl Benzoic Acid

Established Synthetic Routes via Nucleophilic Substitution of Thiolates

The principal and most widely employed method for synthesizing 2-(prop-2-yn-1-ylsulfanyl)benzoic acid is through the nucleophilic substitution reaction of a thiolate. This method is a classic example of C-S bond formation, a common transformation in organic synthesis. acsgcipr.org

Alkylation of 2-Mercaptobenzoic Acid with Propargyl Halides

The synthesis is typically achieved by the S-alkylation of 2-mercaptobenzoic acid with a suitable propargyl halide, such as propargyl bromide or chloride. anjs.edu.iqjmaterenvironsci.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. anjs.edu.iqanjs.edu.iq In this process, the thiol group of 2-mercaptobenzoic acid is deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the propargyl halide, displacing the halide and forming the desired thioether. nih.gov

The general reaction scheme is as follows:

2-Mercaptobenzoic Acid + Propargyl Halide (in the presence of a base) → this compound + Salt

High yields, often exceeding 85%, have been reported for analogous reactions, indicating the efficiency of this synthetic route. anjs.edu.iqanjs.edu.iq

Optimization of Reaction Conditions and Solvent Systems

The efficiency and yield of the alkylation reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. nih.gov

Base: A variety of bases can be used to facilitate the deprotonation of the thiol. Common choices include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3, Na2CO3), and alkoxides. The strength of the base should be sufficient to deprotonate the thiol without causing unwanted side reactions.

Solvent: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are often favored as they can solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction rate. researchgate.net The use of phase-transfer catalysts in biphasic systems can also be an effective strategy. jmaterenvironsci.com

Temperature: The reaction temperature can influence the rate of reaction. Generally, moderately elevated temperatures can increase the reaction rate. However, excessively high temperatures should be avoided to prevent potential side reactions or decomposition of the reactants or products. nih.gov

An illustrative data table for optimizing reaction conditions, based on general principles of S-alkylation, is presented below:

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 | Acetone | Reflux | 6 | High |

| 2 | NaOH | DMF | Room Temp | 12 | Moderate |

| 3 | NaH | THF | 0 to Room Temp | 4 | High |

| 4 | Et3N | CH2Cl2 | Room Temp | 24 | Low |

Note: This table represents typical conditions for S-alkylation reactions and is for illustrative purposes. Specific yields for this compound would require experimental verification.

Exploration of Alternative Synthetic Pathways

While the nucleophilic substitution of 2-mercaptobenzoic acid is the predominant method, other synthetic strategies for forming thioethers could theoretically be adapted for the synthesis of this compound. These include:

Mitsunobu Reaction: This reaction allows for the formation of a thioether from a thiol and an alcohol (propargyl alcohol in this case) using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). wikipedia.org This method offers mild reaction conditions.

Thiol-yne Radical Addition: The reaction between a thiol and an alkyne can proceed via a radical mechanism, often initiated by light or a radical initiator. However, this would result in a different constitutional isomer and is not a direct route to the target compound. acsgcipr.org

Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, often employing palladium or copper catalysts, can be used to form C-S bonds. These methods are powerful but may be less atom-economical for this specific transformation compared to the classical SN2 reaction.

Currently, there is limited specific literature available detailing the application of these alternative pathways for the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. acsgcipr.org Key considerations include:

Atom Economy: The SN2 alkylation reaction generally has a high atom economy, as most of the atoms from the reactants are incorporated into the final product.

Safer Solvents: Efforts are being made to replace traditional polar aprotic solvents, which can be hazardous, with greener alternatives. acsgcipr.org Water, ionic liquids, or solvent-free conditions are being explored for similar thioether syntheses. jmaterenvironsci.comresearchgate.net Ultrasound irradiation has also been shown to promote the reaction in environmentally benign solvents like water or acetone. jmaterenvironsci.com

Energy Efficiency: Conducting the reaction at lower temperatures, potentially facilitated by more efficient catalysts or microwave irradiation, can reduce energy consumption. researchgate.net

Renewable Feedstocks: While not directly applicable to the core reactants in this synthesis, the broader context of green chemistry encourages the use of starting materials derived from renewable resources where possible.

Waste Reduction: Optimizing the reaction to achieve high yields and selectivity minimizes the formation of byproducts and reduces waste. acsgcipr.org

A comparative table highlighting green chemistry considerations is provided below:

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Solvent | DMF, DMSO (Potentially hazardous) | Water, Ethanol, Acetone, Ionic Liquids, Solvent-free |

| Energy | Conventional heating (reflux) | Microwave irradiation, Ultrasound, Room temperature reaction |

| Catalyst | Stoichiometric base | Catalytic base, Phase-transfer catalyst |

| Waste | Halide salt byproduct | Minimized through high-yield reactions |

The continuous development of greener synthetic methodologies is crucial for the sustainable production of fine chemicals like this compound.

Chemical Transformations and Reactive Facets of 2 Prop 2 Yn 1 Ylsulfanyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a classic functional group in organic chemistry, known for its acidity and ability to be converted into a wide range of derivatives.

The carboxylic acid functional group of 2-(prop-2-yn-1-ylsulfanyl)benzoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net This process, known as Fischer esterification, is an equilibrium reaction where water is removed to drive the reaction towards the product. google.com For example, reaction with methanol (B129727) under acidic conditions would yield methyl 2-(prop-2-yn-1-ylsulfanyl)benzoate. The reaction conditions can be tailored based on the specific alcohol used. iajpr.com

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This reaction usually requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods include converting the carboxylic acid to a more reactive acyl chloride or using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov This method facilitates the formation of the amide bond under mild conditions, making it suitable for complex molecules. ibs.re.krnih.gov

Table 1: Esterification and Amidation Reactions

| Reaction Type | Reactants | Typical Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄), Heat | Methyl 2-(prop-2-yn-1-ylsulfanyl)benzoate |

| Amidation | Amine (e.g., Piperidine) | Coupling agent (e.g., HATU), Base | (2-(prop-2-yn-1-ylsulfanyl)phenyl)(piperidin-1-yl)methanone |

The carboxylic acid moiety can be reduced to a primary alcohol. This transformation requires the use of strong reducing agents, as carboxylic acids are relatively resistant to reduction. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during aqueous workup to yield the final alcohol product, (2-(prop-2-yn-1-ylthio)phenyl)methanol. It is crucial to note that LiAlH₄ will also reduce other reducible functional groups if present in the molecule. Alternative, milder reducing agents like borane (B79455) (BH₃) can also be employed for this transformation.

Table 2: Reduction of Carboxylic Acid Moiety

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous THF or Et₂O 2. Aqueous workup (e.g., H₂O, acid) | (2-(prop-2-yn-1-ylthio)phenyl)methanol | Strong reducing agent; reacts vigorously with water. |

| Borane (BH₃·THF) | Anhydrous THF, Heat | (2-(prop-2-yn-1-ylthio)phenyl)methanol | Milder alternative to LiAlH₄. |

Reactivity of the Propargyl (Alkyne) Moiety

The terminal alkyne of the propargyl group is a highly versatile functional handle, enabling a variety of addition and cycloaddition reactions. It is particularly valuable for its role in "click chemistry."

The terminal alkyne of this compound is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.gov This reaction, a cornerstone of click chemistry, involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts (like CuSO₄) in the presence of a reducing agent (such as sodium ascorbate). nih.govmdpi.com The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a powerful tool for bioconjugation, materials science, and drug discovery. mdpi.com The propargyl group on the benzoic acid serves as a handle to link it to any molecule bearing an azide group.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is another form of click chemistry that proceeds without the need for a cytotoxic copper catalyst. magtech.com.cn However, SPAAC requires the use of a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) or difluorinated cyclooctyne (B158145) (DIFO), as the reaction partner for the azide. nih.govnih.gov The terminal alkyne in this compound is not strained and therefore is not inherently reactive under SPAAC conditions. magtech.com.cn For this molecule to participate in a SPAAC reaction, its reaction partner (the azide) would need to be appended with a strained alkyne, or the benzoic acid itself would need to be chemically modified to incorporate such a strained ring system. Therefore, the propargyl moiety in its native form is not a direct participant in initiating SPAAC but can react with an azide that has been functionalized for this purpose. rsc.orgresearchgate.net

The carbon-carbon triple bond of the propargyl group can undergo various hydrofunctionalization reactions, where a hydrogen atom and another group are added across the alkyne.

Hydration: The addition of water across the alkyne typically follows Markovnikov's rule, yielding a ketone. This reaction is often catalyzed by mercury(II) salts (e.g., HgSO₄) in the presence of aqueous acid (e.g., H₂SO₄). The initial product is an enol, which rapidly tautomerizes to the more stable keto form. For this compound, hydration would produce 2-((2-oxopropyl)sulfanyl)benzoic acid.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne also generally follows Markovnikov's rule. The reaction can proceed once to yield a vinyl halide or twice to form a geminal dihalide, depending on the stoichiometry of the HX used. For example, reaction with one equivalent of HBr would yield 2-((2-bromoprop-1-en-1-yl)sulfanyl)benzoic acid, while reaction with two equivalents would lead to 2-((2,2-dibromopropyl)sulfanyl)benzoic acid.

Table 3: Reactivity of the Propargyl (Alkyne) Moiety

| Reaction Type | Reactants | Typical Conditions | Product Type |

|---|---|---|---|

| CuAAC | Organic Azide (R-N₃) | Cu(I) catalyst (e.g., CuSO₄/Na Ascorbate) | 1,4-disubstituted 1,2,3-triazole |

| SPAAC | Azide (R-N₃) | Requires a strained cycloalkyne partner; not directly reactive. | 1,2,3-triazole |

| Hydration | H₂O | HgSO₄, H₂SO₄ | Methyl Ketone |

| Hydrohalogenation | HX (e.g., HBr) | Inert solvent | Vinyl Halide or Geminal Dihalide |

Cycloaddition Reactions Beyond Click Chemistry

While the terminal alkyne of this compound is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, its reactivity is not limited to this transformation. The electron-deficient nature of the alkyne, influenced by the adjacent sulfur atom, allows it to participate as a dienophile or dipolarophile in other classes of cycloaddition reactions.

Diels-Alder Reactions: The propargyl group can serve as a dienophile in [4+2] cycloaddition reactions with various dienes. Although specific examples with this compound are not extensively documented, the general reactivity of acetylenic dienophiles suggests its potential to form six-membered rings. For instance, reaction with a conjugated diene like 2,3-dimethyl-1,3-butadiene (B165502) would be expected to yield a substituted cyclohexadiene derivative. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic nature of the diene and the reaction conditions employed.

1,3-Dipolar Cycloadditions: Beyond reactions with azides, the alkyne moiety can react with a range of 1,3-dipoles to construct five-membered heterocyclic rings. nih.govwikipedia.org These reactions are a powerful tool in synthetic organic chemistry for the creation of diverse molecular scaffolds.

With Nitrile Oxides: The reaction with nitrile oxides, generated in situ from aldoximes or hydroximoyl chlorides, would lead to the formation of isoxazoles. nih.govresearchgate.netrsc.org The regioselectivity of this cycloaddition is governed by the frontier molecular orbital interactions between the alkyne and the nitrile oxide.

With Nitrones: Cycloaddition with nitrones would yield isoxazolines, which are valuable intermediates for the synthesis of various nitrogen-containing compounds. chesci.commdpi.com The stereochemical outcome of this reaction is of particular interest, often leading to the formation of specific diastereomers. mdpi.com

With Diazoalkanes: The reaction with diazoalkanes, such as diazomethane, offers a direct route to pyrazoles. nih.govunito.it The reactivity and regioselectivity of this cycloaddition can be influenced by the substituents on the diazoalkane. nih.gov

The following table summarizes potential cycloaddition reactions of this compound beyond click chemistry, based on the known reactivity of propargyl derivatives.

| 1,3-Dipole | Resulting Heterocycle |

| Nitrile Oxide | Isoxazole |

| Nitrone | Isoxazoline |

| Diazoalkane | Pyrazole |

Transformations Involving the Thioether Linkage

The thioether sulfur atom in this compound is a key reactive center, susceptible to both oxidation and nucleophilic attack.

The sulfur atom of the thioether can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone, compounds with significantly different electronic and steric properties. This transformation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule.

A variety of oxidizing agents can be employed for this purpose. Mild oxidation, typically with reagents like sodium periodate (B1199274) or one equivalent of a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA), selectively yields the sulfoxide. Stronger oxidizing conditions, such as using an excess of a peroxy acid or reagents like potassium permanganate (B83412) or hydrogen peroxide in the presence of a catalyst, lead to the formation of the sulfone.

The oxidation state of the sulfur atom has a profound impact on the molecule's properties. The sulfoxide introduces a chiral center at the sulfur atom, while the sulfone group is a strong hydrogen bond acceptor and can significantly alter the molecule's polarity and solubility.

A study on the related compound 2-(prop-2-yn-1-ylthio)benzo[d]thiazole demonstrated its successful oxidation to the corresponding sulfone using a mixture of potassium dichromate and concentrated sulfuric acid in glacial acetic acid. This precedent suggests that similar conditions would be effective for the oxidation of this compound.

The table below outlines common oxidizing agents and their expected products in the oxidation of this compound.

| Oxidizing Agent | Expected Product |

| Sodium Periodate (NaIO₄) | 2-(Prop-2-yn-1-ylsulfinyl)benzoic acid (Sulfoxide) |

| m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | 2-(Prop-2-yn-1-ylsulfinyl)benzoic acid (Sulfoxide) |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | 2-(Prop-2-yn-1-ylsulfonyl)benzoic acid (Sulfone) |

| Potassium Permanganate (KMnO₄) | 2-(Prop-2-yn-1-ylsulfonyl)benzoic acid (Sulfone) |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | 2-(Prop-2-yn-1-ylsulfonyl)benzoic acid (Sulfone) |

The thioether linkage in this compound can be susceptible to nucleophilic attack, leading to substitution at the sulfur atom or cleavage of the C-S bonds. The propargyl group, in particular, can be a target for nucleophilic displacement.

Nucleophilic Substitution at the Propargylic Carbon: The carbon atom adjacent to the sulfur and the alkyne is activated towards nucleophilic substitution. This reactivity is analogous to that of propargyl halides and alcohols. mdpi.comresearchgate.netrsc.org Strong nucleophiles can displace the arylthio group, leading to the formation of a new carbon-nucleophile bond. The facility of this reaction is influenced by the nature of the nucleophile and the reaction conditions. For instance, ruthenium-catalyzed propargylic substitution of propargylic alcohols with thiols has been shown to be an effective method for forming propargylic sulfides. acs.org

Cleavage of the Thioether Bond: The C-S bond can be cleaved under various conditions. Reductive cleavage methods, employing dissolving metal reductions or catalytic hydrogenation, can lead to the formation of the corresponding thiol (2-mercaptobenzoic acid) and propene. Oxidative cleavage is also possible. Furthermore, certain transition metal catalysts, such as palladium and platinum, have been shown to trigger the cleavage of propargyl thioethers. nih.govresearchgate.net For example, palladium-catalyzed cleavage of O/N-propargyl protecting groups in aqueous media provides a mild method for deprotection. researchgate.net Low-valent titanium reagents have also been used for the cleavage of propargyl ethers. researchgate.net

The table below details potential reagents for the cleavage of the thioether bond in this compound.

| Reagent/Condition | Expected Products |

| Raney Nickel | Benzoic acid and Propane |

| Sodium in liquid Ammonia | 2-Mercaptobenzoic acid and Propene |

| Palladium Catalyst | 2-Mercaptobenzoic acid and allene (B1206475)/propyne derivatives |

| Low-valent Titanium | 2-Mercaptobenzoic acid and allene/propyne derivatives |

Cascade and Multicomponent Reactions Incorporating this compound

The multifunctional nature of this compound makes it an attractive substrate for cascade and multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single synthetic operation. nih.govresearchgate.net

Cascade Reactions: A plausible cascade reaction for this molecule could be initiated by an intramolecular cyclization. For instance, under basic conditions, the carboxylate could potentially attack the alkyne in a 5-exo-dig cyclization to form a five-membered lactone. This intermediate could then undergo further transformations.

A more compelling possibility is an intramolecular thio-[3+2] cyclization. A study on the reaction of 4-hydroxydithiocoumarins with trans-β-nitrostyrenes demonstrated a K₂CO₃ catalyzed regioselective synthesis of thieno[2,3-b]thiochromen-4-one oximes. rsc.orgnih.gov This reaction proceeds via an unexpected formation of C-C and C-S bonds. nih.gov By analogy, it is conceivable that under appropriate conditions, the sulfur atom of this compound could act as the nucleophile in an intramolecular fashion, attacking the alkyne. The presence of the carboxylic acid group could play a role in mediating or participating in such a cascade.

Multicomponent Reactions: The alkyne functionality is a common component in MCRs. For example, in the A³ coupling reaction, an aldehyde, an amine, and a terminal alkyne react to form a propargylamine. researchgate.net this compound could serve as the alkyne component in such a reaction, leading to the synthesis of complex molecules containing the 2-thiobenzoic acid moiety.

Another possibility is its involvement in Ugi or Passerini-type reactions, where the carboxylic acid function would participate along with other components like isocyanides, aldehydes, and amines. The alkyne and thioether functionalities would remain as appendages for further synthetic manipulations.

The following table presents hypothetical examples of multicomponent reactions involving this compound.

| Reaction Type | Other Components | Potential Product Class |

| A³ Coupling | Aldehyde, Secondary Amine | Propargylamine derivative of 2-thiobenzoic acid |

| Ugi Reaction | Isocyanide, Aldehyde, Amine | α-Acylamino amide with propargyl thioether side chain |

| Passerini Reaction | Isocyanide, Aldehyde | α-Acyloxy amide with propargyl thioether side chain |

Design and Synthesis of Analogues and Derivatives of 2 Prop 2 Yn 1 Ylsulfanyl Benzoic Acid

Structural Modifications of the Benzoic Acid Core

Modifications to the benzoic acid core are fundamental to creating analogues with altered electronic and steric properties. Standard organic synthesis techniques for aromatic compounds are employed to introduce a variety of substituents at different positions on the benzene (B151609) ring. The directing effects of the existing carboxyl and thioether groups play a crucial role in determining the position of new substituents.

Research into the synthesis of polysubstituted benzenes provides a strategic blueprint for these modifications. libretexts.org The order of reactions is critical; for instance, introducing an electron-withdrawing group like a nitro group would direct subsequent electrophilic additions to the meta-position, whereas an electron-donating group would direct to ortho- and para-positions. youtube.com Synthetic strategies often involve a retrosynthetic approach, starting from the desired polysubstituted target and working backward to determine the optimal sequence of reactions from a simpler precursor. libretexts.orgyoutube.com

Common modifications could include the introduction of halogens (F, Cl, Br), nitro groups, alkyl chains, or other functional groups onto the aromatic ring. For example, the synthesis of various substituted benzoic acid derivatives, such as 2-sulfonamidebenzamides, often starts from a substituted anthranilic acid, demonstrating a modular approach to building diversity on the benzoic acid scaffold. nih.gov Similarly, the synthesis of complex derivatives often involves the initial preparation of a substituted benzoic acid chloride, which then serves as a key intermediate for further elaboration. nih.govsemanticscholar.org

Table 1: Potential Substitutions on the Benzoic Acid Core

| Substituent (R) | Position(s) on Ring | Potential Synthetic Method |

|---|---|---|

| Chlorine (Cl) | 3, 4, 5, 6 | Electrophilic Aromatic Chlorination (Cl₂/FeCl₃) |

| Nitro (NO₂) | 3, 5 | Nitration (HNO₃/H₂SO₄) |

| Methyl (CH₃) | 3, 4, 5, 6 | Friedel-Crafts Alkylation (CH₃Cl/AlCl₃) |

| Sulfonic Acid (SO₃H) | 3, 5 | Sulfonation (SO₃/H₂SO₄) |

Variations in the Propargyl-Sulfide Substituent

The propargyl-sulfide substituent offers multiple sites for chemical variation: the sulfur linkage, the three-carbon chain, and the terminal alkyne. Each of these can be modified to influence the molecule's reactivity and structure.

One significant modification involves the oxidation of the thioether (sulfide) linkage. The sulfide (B99878) can be oxidized to a sulfoxide (B87167) or further to a sulfone (sulfonyl) group. For instance, in the related 2-(prop-2-yn-1-ylthio)benzo[d]thiazole system, the sulfide was successfully oxidized to the corresponding sulfonyl derivative using a mixture of potassium dichromate and concentrated sulfuric acid. anjs.edu.iqanjs.edu.iq This transformation dramatically alters the electronic properties and geometry of the sulfur-containing linker.

The hydrocarbon chain itself can also be varied. An analogue where the propargyl group (containing an alkyne) is replaced by an allyl group (containing an alkene), resulting in 2-(prop-2-en-1-ylsulfanyl)benzoic acid, has been documented. cymitquimica.com Furthermore, the nature of the heteroatom linker can be changed. The synthesis of (prop-2-ynyloxy)benzene derivatives, where a thioether (-S-) linkage is replaced by an ether (-O-) linkage, demonstrates another route for analogue design. semanticscholar.org

Table 2: Examples of Variations in the Side Chain

| Original Moiety | Modified Moiety | Type of Variation |

|---|---|---|

| Thioether (-S-) | Sulfonyl (-SO₂-) | Oxidation of Linker anjs.edu.iqanjs.edu.iq |

| Propargyl (-CH₂-C≡CH) | Allyl (-CH₂-CH=CH₂) | Alkyne to Alkene cymitquimica.com |

Development of Bioconjugatable and Chemically Tagged Derivatives

The terminal alkyne of the propargyl group is a particularly valuable feature, serving as a chemical handle for bioconjugation via copper-catalyzed or strain-promoted alkyne-azide cycloaddition, commonly known as "click chemistry". This allows the molecule to be attached to other molecules, such as fluorescent dyes, affinity tags, or biomolecules.

To create more sophisticated molecular probes, the 2-(prop-2-yn-1-ylsulfanyl)benzoic acid scaffold can be further functionalized with photo-cross-linking groups. These groups, upon exposure to UV light, form highly reactive intermediates that can covalently bond to nearby molecules, a technique known as photoaffinity labeling. nih.gov Common photo-cross-linking moieties include aryl azides, benzophenones, and diazirines. nih.gov The synthesis of such derivatives would involve incorporating one of these photo-reactive functional groups elsewhere in the molecule, for example, as a substituent on the benzoic acid ring. The resulting trifunctional molecule—containing a carboxylic acid handle, a photo-cross-linker, and a terminal alkyne—can be used for integrated phenotypic screening and target identification campaigns. nih.gov

The general strategy often involves the synthesis of a bifunctional building block that can be incorporated into a larger molecule through modular synthetic routes. nih.gov This allows for the creation of diverse libraries of probes with different photoreactive groups to optimize target engagement and labeling efficiency. nih.govnih.gov

Synthesis of Complex Molecular Scaffolds and Heterocyclic Systems

The structure of this compound is a versatile starting point for the synthesis of more complex molecular scaffolds, particularly heterocyclic systems, through intramolecular reactions. The proximity of the carboxylic acid and the propargyl-sulfide chain enables various cyclization strategies. For example, intramolecular addition of the carboxylic acid group to the alkyne could potentially yield fused lactone systems.

Furthermore, the core structure can be used as a building block in multi-step syntheses. In a related system, a 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole derivative was further reacted via a Mannich reaction, adding a new aminomethyl group to the propargyl chain, thus increasing molecular complexity. anjs.edu.iqanjs.edu.iq

Mechanistic Investigations of Chemical Processes Involving 2 Prop 2 Yn 1 Ylsulfanyl Benzoic Acid and Its Analogues

Elucidation of Reaction Pathways via Spectroscopic and Computational Techniques

Currently, there is a lack of specific spectroscopic and computational studies focused on the reaction pathways of 2-(prop-2-yn-1-ylsulfanyl)benzoic acid in the scientific literature. However, general methodologies are well-established for such investigations.

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating reaction mechanisms. For instance, in situ NMR monitoring can track the formation of intermediates and products over time, providing kinetic data and structural information about transient species.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach. DFT calculations can be used to model reaction profiles, determine the energies of reactants, transition states, and products, and visualize the geometries of these species. This can help in predicting the most likely reaction pathway and understanding the electronic effects that govern the reaction. For analogous systems, such as the Garratt-Braverman cyclization of bispropargyl sulfides, computational studies have been instrumental in comparing the activation energies of different steps and understanding how the heteroatom influences the reaction mechanism. nih.gov

Studies on Catalytic Mechanisms (e.g., Metal-Mediated and Metal-Free Reactions)

Detailed studies on the catalytic mechanisms specifically involving this compound are not readily found in published research. However, the reactivity of the propargyl sulfide (B99878) moiety suggests potential for various catalytic transformations.

Metal-Mediated Reactions: The alkyne and sulfide functionalities within the molecule make it a candidate for a range of metal-catalyzed reactions. For example, palladium-catalyzed cyclization reactions are common for N-propargyl arylamines, which share structural similarities. rsc.org Such reactions often proceed through a series of steps including oxidative addition, carbopalladation, and reductive elimination. A hypothetical metal-catalyzed cyclization of this compound could involve the coordination of the metal to the alkyne, followed by nucleophilic attack from the carboxylate or the sulfur atom.

Metal-Free Reactions: Metal-free catalytic systems could also be envisaged. For instance, base-promoted intramolecular cyclization is a known pathway for related compounds. In such a mechanism, a base would deprotonate the carboxylic acid, and the resulting carboxylate could act as an internal nucleophile, attacking the alkyne. The reaction conditions, such as the choice of base and solvent, would be critical in determining the reaction outcome.

Analysis of Intermediates and Transition States in Chemical Transformations

Direct experimental or computational analysis of intermediates and transition states in chemical transformations of this compound is not available in the current body of scientific literature.

In hypothetical reaction pathways, several types of intermediates could be proposed. For example, in a metal-catalyzed cyclization, organometallic intermediates would be formed. In a base-catalyzed reaction, an allene (B1206475) intermediate could be generated via isomerization of the propargyl group, which could then undergo further reaction.

The characterization of highly reactive intermediates and transition states is challenging. Often, their existence is inferred from trapping experiments, kinetic studies, and computational modeling. For instance, in the study of related aryl propargyl ethers, computational explorations have been used to understand competing reaction cascades and the influence of substituents on reactivity and regioselectivity, providing insights into the likely transition state structures.

Applications of 2 Prop 2 Yn 1 Ylsulfanyl Benzoic Acid As a Versatile Organic Building Block

Contribution to the Synthesis of Advanced Organic Intermediates

The unique architecture of 2-(prop-2-yn-1-ylsulfanyl)benzoic acid, possessing three distinct reactive sites—the carboxyl group, the thioether linkage, and the terminal alkyne—renders it a highly versatile precursor for the synthesis of advanced organic intermediates. The terminal alkyne group is particularly noteworthy as it can participate in a variety of carbon-carbon bond-forming reactions. These include cycloaddition reactions and metal-catalyzed cross-coupling reactions, which are fundamental in the assembly of complex molecular frameworks.

One significant application of the propargyl group is in the synthesis of heterocyclic compounds. For instance, derivatives of the closely related compound, 2-(prop-2-yn-1-ylthio) benzo[d]thiazole, have been synthesized and subsequently used in Mannich reactions to produce a series of new derivatives. This highlights the utility of the propargyl group as a handle for further molecular elaboration. While this example does not directly involve this compound, it demonstrates the synthetic potential of the propargyl sulfide (B99878) moiety in constructing complex heterocyclic systems.

Furthermore, the alkyne functionality can undergo Sonogashira coupling, a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction would allow for the linkage of the this compound scaffold to various aromatic or vinylic systems, thereby generating a wide array of advanced intermediates for drug discovery and materials science.

The table below summarizes the potential reactions that this compound can undergo to form advanced organic intermediates.

| Reactive Site | Reaction Type | Potential Products |

| Terminal Alkyne | Cycloaddition (e.g., with azides) | Triazole-containing compounds |

| Terminal Alkyne | Sonogashira Coupling | Aryl or vinyl-substituted alkynes |

| Terminal Alkyne | Mannich Reaction | Propargylamines |

| Carboxylic Acid | Esterification | Esters |

| Carboxylic Acid | Amidation | Amides |

| Thioether | Oxidation | Sulfoxides and Sulfones |

Integration into Functional Materials and Polymer Chemistry

The incorporation of this compound into polymers and functional materials is an area of growing interest. The terminal alkyne group is a key feature for polymerization and material modification through "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the facile conjugation of the benzoic acid derivative to polymers or surfaces that have been functionalized with azide (B81097) groups.

This approach can be used to synthesize polymers with pendant carboxylic acid groups, which can influence the material's solubility, adhesion, and biocompatibility. The thioether linkage can also contribute to the material's properties, potentially enhancing its refractive index or providing a site for further chemical modification.

Moreover, the rigid structure of the benzene (B151609) ring and the alkyne can be exploited to create materials with specific thermal or optical properties. For instance, polymers containing such aromatic and acetylenic units are often investigated for their potential in applications such as organic light-emitting diodes (OLEDs) or as components of high-performance thermosetting resins. While direct examples of the use of this compound in polymer chemistry are not extensively documented, the functionalities present in the molecule are highly relevant to established methods in materials science.

Role in the Development of Chemical Probes for Molecular Biology

The terminal alkyne group of this compound makes it a valuable tool in the field of chemical biology, particularly for the development of chemical probes. The alkyne serves as a "handle" for bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes. The most common bioorthogonal reaction involving an alkyne is the aforementioned CuAAC, or its strain-promoted variant (SPAAC), which does not require a cytotoxic copper catalyst.

A chemical probe based on this compound could be designed to target a specific biological molecule. The benzoic acid portion could be modified to include a ligand that binds to a protein of interest. Once the probe is bound to its target, the alkyne handle can be used to attach a reporter molecule, such as a fluorescent dye or an affinity tag (like biotin). This allows for the visualization, isolation, and identification of the target molecule and its binding partners.

For example, a related compound, 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, is utilized as a trifunctional building block for synthesizing chemical probes. This molecule contains a light-activated group, an alkyne tag, and a carboxylic acid handle for attachment to a ligand. This demonstrates the utility of the propargyl and carboxylic acid functionalities in creating sophisticated tools for studying biological systems. By analogy, this compound could be similarly employed to create probes for investigating a wide range of biological processes at the molecular level.

The development of such probes is crucial for understanding disease mechanisms and for the discovery of new therapeutic agents. The ability to specifically label and track biomolecules in their native environment provides invaluable insights into their function and interactions.

Computational and Theoretical Chemistry Studies of 2 Prop 2 Yn 1 Ylsulfanyl Benzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. nih.gov These approaches solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid, DFT methods, particularly with hybrid functionals like B3LYP, are well-suited to provide a balance between computational cost and accuracy for a molecule of this size. nih.govnih.gov

These calculations can optimize the molecular geometry, predict vibrational frequencies for comparison with experimental infrared spectra, and calculate a range of electronic properties. nih.gov The insights gained from these calculations are crucial for predicting the compound's stability, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule governs its chemical behavior. Quantum chemical calculations can map the electron density distribution, identify regions susceptible to electrophilic or nucleophilic attack, and quantify various molecular properties that serve as reactivity descriptors. The molecular electrostatic potential (MEP) surface, for instance, can visually represent the charge distribution and highlight the electron-rich and electron-poor regions of this compound. researchgate.net

Table 1: Predicted Electronic Properties of this compound (Note: The following values are illustrative and represent typical data obtained from DFT calculations.)

| Property | Predicted Value | Description |

| Ionization Potential (I) | 8.5 eV | The energy required to remove an electron. |

| Electron Affinity (A) | 1.2 eV | The energy released when an electron is added. |

| Electronegativity (χ) | 4.85 eV | The tendency to attract electrons. |

| Chemical Hardness (η) | 3.65 eV | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | 0.27 eV⁻¹ | The reciprocal of hardness, indicating higher reactivity. |

Quantum chemical calculations are invaluable for studying the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine the enthalpy and Gibbs free energy of a reaction, indicating its spontaneity. The activation energy, derived from the energy of the transition state, provides insight into the reaction rate.

For this compound, this could involve modeling its synthesis, for example, the reaction between 2-mercaptobenzoic acid and propargyl bromide. semanticscholar.org Furthermore, the energetic pathways of potential transformations, such as cycloaddition reactions involving the alkyne group, could be explored to predict the most favorable reaction products.

Molecular Modeling and Docking Simulations for Molecular Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. researchgate.netmdpi.com These methods are central to computer-aided drug design. A three-dimensional model of this compound would be generated and then "docked" into the active site of a target protein.

The simulation software calculates the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), and predicts the most stable binding pose of the ligand within the receptor's active site. nih.gov This information can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Description |

| Binding Energy | -7.5 kcal/mol | The predicted strength of the interaction. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with the receptor. |

| Interacting Residues | Tyr84, Ser122, Phe210 | Key amino acid residues in the binding site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscilit.com To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally determined biological activities would be required.

Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include physicochemical properties (e.g., logP), electronic descriptors, and topological indices. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that can predict the activity of new, untested compounds. nih.govmdpi.com

Table 3: Example of a Dataset for QSAR Modeling of this compound Analogs

| Compound | logP | Molecular Weight | Biological Activity (IC₅₀, µM) |

| Analog 1 | 3.1 | 206.27 | 15.2 |

| Analog 2 | 3.5 | 220.30 | 9.8 |

| Analog 3 | 2.9 | 192.24 | 25.1 |

Frontier Molecular Orbital (FMO) Theory and Conceptual DFT Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential and indicates the electron-donating ability of the molecule. The energy of the LUMO is related to the electron affinity and reflects the electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity and hardness from these orbital energies. mdpi.com

Table 4: Predicted FMO Properties for this compound (Note: The following values are illustrative and represent typical data obtained from DFT calculations.)

| Parameter | Predicted Value (eV) | Significance |

| E(HOMO) | -6.8 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |

Future Research Directions and Emerging Paradigms

Exploration of Photochemical and Electrochemical Reactivity

The inherent functionalities of 2-(prop-2-yn-1-ylsulfanyl)benzoic acid suggest a rich and largely unexplored landscape of photochemical and electrochemical behavior. The aromatic carboxylic acid moiety, the thioether linkage, and the terminal alkyne group are all known to be photo- and electro-active, and their interplay could lead to novel transformations and applications.

Future photochemical research could investigate the potential for intramolecular cyclization reactions upon irradiation. The interaction of the terminal alkyne with the carboxylic acid or the thioether under photochemical conditions could lead to the formation of novel heterocyclic systems. Studies on the photolysis of thiobenzoic acid O-esters have shown that these molecules can undergo complex rearrangements and reactions, suggesting that the thioether linkage in this compound could participate in interesting photochemical transformations. rsc.orgrsc.org Furthermore, visible-light-mediated reactions of benzoic acid derivatives have been shown to generate acyl radicals, which could potentially react with the pendant alkyne. organic-chemistry.orgacs.org The presence of the thioether could also influence the excited-state properties of the benzoic acid chromophore, potentially leading to unique reactivity. The photochemical reactions of alkynes with other molecules, such as cycloalkanes, have been documented and suggest the potential for radical addition reactions involving the propargyl group. rsc.org

From an electrochemical perspective, the oxidation and reduction potentials of this compound are of fundamental interest. The electrochemical oxidation of benzoic acid on electrodes like boron-doped diamond has been studied, and the presence of the thioether and alkyne substituents would be expected to significantly influence the oxidation pathway. tue.nl Thioethers are known to be oxidizable to sulfoxides and sulfones, and electrochemical methods could provide a controlled means to achieve these transformations. The terminal alkyne group can also exhibit specific electrochemical behavior, including oxidation and polymerization on electrode surfaces. nih.gov The electrochemical cleavage of bonds within related molecules, such as 2-hydroxy-5-sulfophenyl-azo-benzoic acids, has been observed, indicating that the thioether linkage in the target compound might be susceptible to electrochemical cleavage under certain conditions. researchgate.net The study of self-assembled monolayers of terminal alkynes on gold surfaces has also provided insights into their electrochemical stability and oxidative desorption processes, which could be relevant for understanding the interfacial behavior of this compound. nih.gov

Integration into Automated Synthesis and High-Throughput Experimentation

The structure of this compound is well-suited for integration into modern automated synthesis and high-throughput experimentation (HTE) workflows. The presence of three distinct functional handles—the carboxylic acid, the thioether, and the alkyne—allows for a multitude of selective modifications, making it an ideal scaffold for the generation of diverse chemical libraries.

The terminal alkyne is particularly valuable for its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." rsc.orgnih.govresearchgate.netunits.itnih.gov This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it highly amenable to automated, high-throughput library synthesis. rsc.orgacs.org An automated platform could be designed to react a library of diverse azides with this compound to rapidly generate a large collection of triazole-containing derivatives. researchgate.net These libraries could then be screened in high-throughput assays to identify compounds with desired biological or material properties. nih.gov

The thioether linkage, while generally stable, could also be a target for automated modification. For instance, controlled oxidation to the corresponding sulfoxides or sulfones could be achieved using automated platforms with precise control over reaction conditions. The combination of these automated modifications at the three functional sites of this compound would allow for the creation of vast and complex chemical libraries with a high degree of molecular diversity.

Rational Design of Next-Generation Analogues for Specific Chemical Reactivity

The rational design of analogues of this compound offers a powerful strategy to fine-tune its chemical reactivity for specific applications, such as the development of enzyme inhibitors or novel materials. 182.160.97nih.govnih.govresearchgate.net By systematically modifying the structure of the parent compound, it is possible to modulate its electronic properties, steric profile, and binding interactions.

One area of focus for rational design would be the modification of the substitution pattern on the benzoic acid ring. The introduction of electron-donating or electron-withdrawing groups could alter the pKa of the carboxylic acid, influencing its binding to biological targets or its catalytic activity. Structure-reactivity relationship studies on aromatic molecules have shown that substituent effects can be quantified and predicted. acs.org

The thioether linkage could also be a target for modification. Varying the length and branching of the alkyl chain connecting the sulfur atom to the alkyne could influence the flexibility and conformation of the molecule, which is critical for binding to specific protein targets. Replacing the sulfur with selenium or tellurium would also be an interesting avenue to explore, as this would alter the electronic properties and reactivity of the chalcogenide linkage.

The propargyl group is a key feature for "click" chemistry, but its reactivity can also be tuned. For example, the synthesis of analogues with internal alkynes or substituted terminal alkynes could provide access to different types of cycloaddition products or alter the kinetics of the click reaction.

Computational modeling will likely play a crucial role in the rational design of next-generation analogues. researchgate.net By using quantum mechanical calculations and molecular docking simulations, it may be possible to predict how structural modifications will affect the reactivity and binding affinity of the molecule, allowing for a more focused and efficient synthetic effort.

Theoretical Prediction and Synthesis of Novel Molecular Architectures Based on the Compound's Scaffold

The unique combination of functional groups in this compound makes its scaffold a promising starting point for the theoretical prediction and subsequent synthesis of novel and complex molecular architectures. Computational chemistry can be employed to explore the potential energy surfaces of reactions involving this scaffold, predicting the feasibility of novel cyclization reactions or polymerization pathways. princeton.edu

For instance, theoretical studies could investigate the potential for intramolecular reactions, such as an ene-type reaction involving the alkyne and the aromatic ring, or a transition-metal-catalyzed cyclization that could lead to the formation of novel polycyclic aromatic systems. The interaction between the thiol group and aromatic rings (S–H/π interactions) has been studied, and similar computational approaches could be used to understand the non-covalent interactions that might direct the assembly of molecules based on this scaffold. nih.gov

Furthermore, the bifunctional nature of the molecule, with a carboxylic acid at one end and an alkyne at the other, makes it a potential monomer for the synthesis of novel polymers. Theoretical calculations could be used to predict the properties of such polymers, including their electronic structure, conformational preferences, and potential for self-assembly. The synthesis of multilayered 3D polymers from alkyne-based monomers has been reported, and a similar approach could be applied to this compound. mdpi.com

Computational studies on related aromatic thioethers have been used to understand their structure-property relationships, and similar methods could be applied to predict the photophysical properties of oligomers and polymers derived from this scaffold. researchgate.net The synthesis of such novel molecular architectures, guided by theoretical predictions, could lead to the development of new materials with interesting optical, electronic, or catalytic properties.

Q & A

Q. What are the recommended safety protocols for handling 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid in laboratory settings?

While specific toxicological data for this compound may not be fully documented, general precautions for structurally related propargyl sulfides (e.g., avoiding inhalation, skin contact, and eye exposure) should be followed. Use fume hoods for synthesis, wear nitrile gloves, and consult GHS/CLP guidelines (e.g., EC1272/08 Regulation) for hazard mitigation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key methods include:

- Spectroscopic Analysis : Compare experimental IR (carbonyl stretching ~1700 cm⁻¹), ¹H/¹³C NMR (propargyl protons at δ 1.8–2.1 ppm, aromatic protons at δ 7.3–8.1 ppm), and UV-Vis (absorption bands for conjugated systems) with computational predictions .

- InChI/SMILES Validation : Use tools like PubChem to cross-validate the compound’s InChI string (e.g.,

InChI=1S/C10H8O2S/c11-10(12)8-4-2-1-3-7(8)13-6-5-9/h1-4,9H,6H2,(H,11,12)) against synthesized samples .

Q. What synthetic routes are commonly employed to prepare propargyl sulfide derivatives like this compound?

A typical approach involves nucleophilic substitution:

- React benzoic acid derivatives (e.g., 2-mercaptobenzoic acid) with propargyl bromide in alkaline conditions (e.g., K₂CO₃ in DMF).

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the molecular geometry and electronic properties of this compound?

- Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to improve accuracy in predicting bond lengths and electron densities .

- Basis Sets : Apply 6-31G(d,p) for sulfur and oxygen atoms to account for polarization effects.

- Output Analysis : Calculate HOMO-LUMO gaps to assess reactivity and electrostatic potential maps to predict nucleophilic/electrophilic sites .

Q. What crystallographic strategies are effective for resolving hydrogen-bonding networks in this compound?

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion.

- Structure Refinement : Apply SHELXL for high-resolution refinement, focusing on O–H···O/S hydrogen bonds. Use graph-set analysis (e.g., Etter’s formalism) to classify motifs like dimers .

Q. How do solvent polarity and reaction kinetics influence the thiol-propargyl coupling efficiency in synthesizing this compound?

- Kinetic Studies : Monitor reaction progress via HPLC or ¹H NMR to determine rate constants (k) under varying solvents (DMF vs. THF). Polar aprotic solvents enhance nucleophilicity of thiolate intermediates.

- Activation Energy : Compute using Arrhenius plots (ln k vs. 1/T) from data collected at 25–60°C .

Q. What strategies address contradictions in computational vs. experimental vibrational spectra for this compound?

- Anharmonic Corrections : Apply VPT2 (Vibrational Perturbation Theory) to DFT-calculated frequencies to better match experimental IR peaks.

- Isotopic Substitution : Compare deuterated vs. protonated samples to isolate modes (e.g., O–H vs. S–H stretches) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.